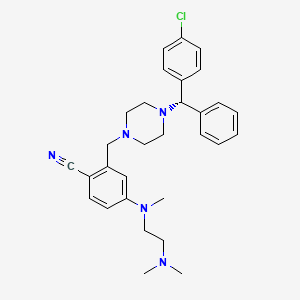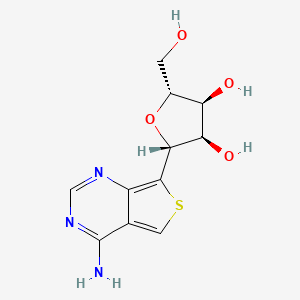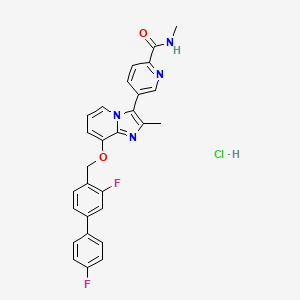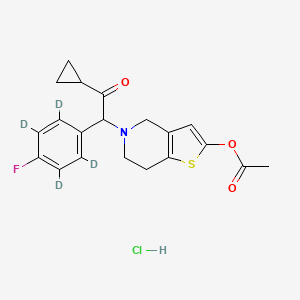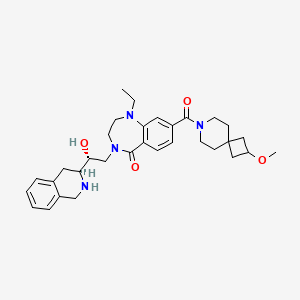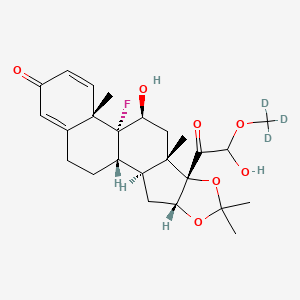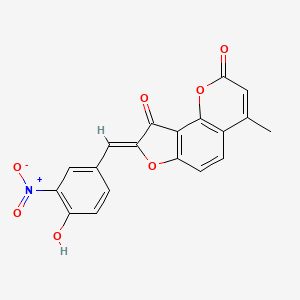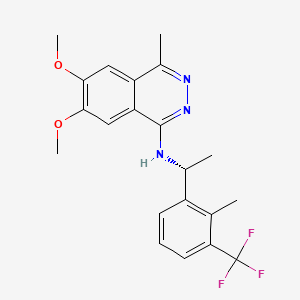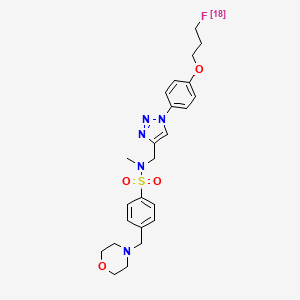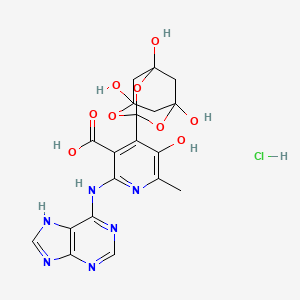
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structure, which includes a piperidine ring fused to an isoindoline-1,3-dione core. It has been studied for its potential therapeutic properties, particularly in the field of cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione typically involves multiple steps. One common method includes the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization of the coupled product. This process may involve various reagents and catalysts, such as palladium catalysts, to facilitate the reactions .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of catalytic coupling reactions and hydrolysis steps helps in achieving efficient production. The conditions are carefully controlled to minimize side reactions and ensure the safety and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized isoindoline-1,3-dione derivatives .
Applications De Recherche Scientifique
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential to modulate biological pathways and its interactions with various biomolecules.
Medicine: It has shown promise in cancer research, particularly as a potential inhibitor of specific enzymes involved in tumor growth
Industry: The compound is used in the development of new pharmaceuticals and as a precursor for other bioactive molecules
Mécanisme D'action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and proteins, leading to the inhibition of cancer cell proliferation. The compound can bind to the active sites of these enzymes, blocking their function and thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Known for its immunomodulatory properties, thalidomide has a similar structure but different functional groups.
Lenalidomide: A derivative of thalidomide, lenalidomide is more potent and has fewer side effects.
Pomalidomide: Another derivative with enhanced activity and reduced toxicity compared to thalidomide .
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C14H12N2O4 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O4/c1-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18) |
Clé InChI |
FIRKPGPRAMCBHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


